4'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-carbaldehyde
CAS No.: 1040424-52-9
Cat. No.: VC2725335
Molecular Formula: C19H21BO3
Molecular Weight: 308.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040424-52-9 |
|---|---|
| Molecular Formula | C19H21BO3 |
| Molecular Weight | 308.2 g/mol |
| IUPAC Name | 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzaldehyde |
| Standard InChI | InChI=1S/C19H21BO3/c1-18(2)19(3,4)23-20(22-18)17-11-9-16(10-12-17)15-7-5-14(13-21)6-8-15/h5-13H,1-4H3 |
| Standard InChI Key | AURICVYXHOKAHM-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC=C(C=C3)C=O |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC=C(C=C3)C=O |
Introduction
Synthesis
The synthesis of such compounds typically involves the reaction of a biphenyl derivative with a boronic acid or ester, followed by the introduction of the aldehyde group. This can be achieved through various methods, including Suzuki coupling and formylation reactions.
Applications
-
Suzuki Coupling Reactions: The pinacolborane group allows for efficient cross-coupling with aryl halides, making it useful for constructing complex molecules.
-
Aldol Condensations: The aldehyde group can undergo aldol reactions, which are crucial in forming carbon-carbon bonds.
-
Material Science: Similar compounds are used in the synthesis of covalent organic frameworks (COFs) and other materials with unique optical and electronic properties.
Research Findings and Similar Compounds
Similar compounds, such as 4,4'-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)azanediyl)dibenzaldehyde (CAS Number 2009169-65-5), have been used in the synthesis of aggregation-induced emission (AIE) molecules and COF ligands . Another related compound, 5'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1':3',1''-terphenyl]-4,4''-diamine, exhibits high conjugation and semiconducting properties, making it suitable for OLED applications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume